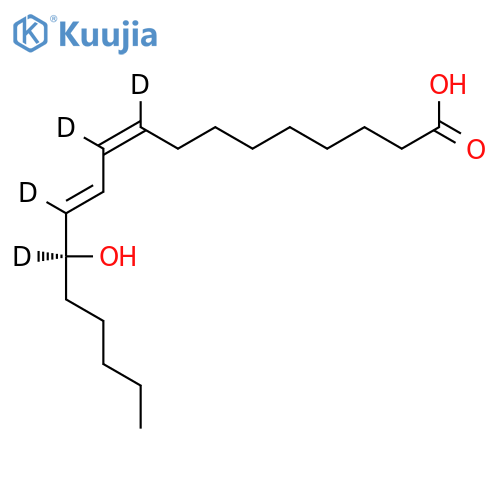Cas no 139408-39-2 (13(s)-hode-d4)
13(S)-HODE-d4 は、安定同位体で標識されたリノール酸代謝物の一種です。この化合物は、13(S)-ヒドロキシオクタデカジエン酸(13(S)-HODE)の重水素(D4)標識体であり、脂質メディエーター研究における内部標準物質として高い信頼性を提供します。質量分析(LC-MS/MS)を用いた定量分析において、高い感度と精度を実現します。特に、酸化ストレスや炎症関連の脂質代謝研究において、代謝物の正確な定量が可能です。同位体標識により、サンプルマトリックスからの影響を最小限に抑え、再現性の高いデータ取得を可能にします。

13(s)-hode-d4 structure
商品名:13(s)-hode-d4
13(s)-hode-d4 化学的及び物理的性質
名前と識別子
-
- 13(s)-hode-d4
- 13S-HYDROXY-9Z,11E-OCTADECADIENOIC-9,10,12,13-D4 ACID
- 139408-39-2
- (11Z,13E,15S)-11,12,14,15-tetradeuterio-15-hydroxyicosa-11,13-dienoic acid
-
- インチ: InChI=1S/C18H32O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15,17,19H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21)/b9-7-,15-12+/t17-/m0/s1/i7D,9D,15D,17D
- InChIKey: HNICUWMFWZBIFP-QEYKCUBVSA-N
- ほほえんだ: CCCCC[C@@]([2H])(/C(/[2H])=C/C(/[2H])=C(/[2H])\CCCCCCCC(=O)O)O
計算された属性
- せいみつぶんしりょう: 328.29155199g/mol
- どういたいしつりょう: 328.29155199g/mol
- 同位体原子数: 4
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 14
- 複雑さ: 321
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 2
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.4
- トポロジー分子極性表面積: 57.5Ų
13(s)-hode-d4 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | H669564-10mg |
13(S)-HODE-d4 |
139408-39-2 | 10mg |
$17077.00 | 2023-05-18 | ||
| TRC | H669564-50μg |
13(S)-HODE-d4 |
139408-39-2 | 50μg |
150.00 | 2021-08-05 | ||
| TRC | H669564-1mg |
13(S)-HODE-d4 |
139408-39-2 | 1mg |
$1866.00 | 2023-05-18 | ||
| TRC | H669564-25μg |
13(S)-HODE-d4 |
139408-39-2 | 25μg |
95.00 | 2021-08-05 | ||
| Larodan | 71-3028-41-50ug |
13(S)-hydroxy-9(Z),11(E)-octadecadienoic-9,10,12,13-d4 acid |
139408-39-2 | >99% | 50ug |
€370.00 | 2023-09-19 | |
| Larodan | 71-3028-41-50g |
13(S)-hydroxy-9(Z),11(E)-octadecadienoic-9,10,12,13-d4 acid |
139408-39-2 | >99% | 50g |
€370.00 | 2025-03-07 | |
| TRC | H669564-5mg |
13(S)-HODE-d4 |
139408-39-2 | 5mg |
$9133.00 | 2023-05-18 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-205006A-100µg |
13(S)-HODE-d4, |
139408-39-2 | 100µg |
¥3046.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-205006-25 µg |
13(S)-HODE-d4, |
139408-39-2 | 25µg |
¥842.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-205006A-100 µg |
13(S)-HODE-d4, |
139408-39-2 | 100µg |
¥3,046.00 | 2023-07-11 |
13(s)-hode-d4 関連文献
-
Chenghui Xie,Jie Kang,Jin-Ran Chen,Oxana P. Lazarenko,Matthew E. Ferguson,Thomas M. Badger,Shanmugam Nagarajan,Xianli Wu Food Funct. 2011 2 588
139408-39-2 (13(s)-hode-d4) 関連製品
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)
- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
